molecular formula C16H19N3O2 B267054 N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide

Cat. No. B267054
M. Wt: 285.34 g/mol
InChI Key: XOEMJNSTCPOLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of various cellular processes, including inflammation, immunity, and cell survival.

Mechanism of Action

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide is a selective inhibitor of the NF-κB pathway, which is a key regulator of inflammation, immunity, and cell survival. The NF-κB pathway is activated by various stimuli, including cytokines, growth factors, and pathogens. Upon activation, NF-κB translocates to the nucleus and activates the transcription of various genes involved in inflammation and cell survival. N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of inhibitor of κB (IκB), which is a key regulator of NF-κB activation (Wang et al., 2004).
Biochemical and Physiological Effects
N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has been shown to induce apoptosis and cell cycle arrest, as well as inhibit the migration and invasion of cancer cells (Gao et al., 2014). In immune cells, N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) (Li et al., 2015). In liver cells, N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has been shown to inhibit the replication of HCV by blocking the expression of viral proteins (Wang et al., 2016).

Advantages and Limitations for Lab Experiments

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has several advantages as a research tool, including its selectivity for the NF-κB pathway, its potency, and its availability. N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has been extensively characterized in various cell types and animal models, which makes it a valuable tool for studying the role of NF-κB in different diseases. However, N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide also has some limitations, including its potential off-target effects and its toxicity at high concentrations. Therefore, it is important to use N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide at appropriate concentrations and to carefully evaluate its effects on different cellular processes.

Future Directions

There are several future directions for the research on N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide. One direction is to further investigate the mechanism of action of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide, particularly its effects on the interaction between NF-κB and other signaling pathways. Another direction is to explore the potential therapeutic applications of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide in different diseases, including cancer, inflammatory diseases, and viral infections. Additionally, it would be interesting to investigate the potential combination therapy of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide with other drugs or therapies to enhance its efficacy and reduce its toxicity. Finally, it would be valuable to develop more selective and potent inhibitors of the NF-κB pathway based on the structure of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide.
Conclusion
In conclusion, N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide selectively inhibits the NF-κB pathway and has various biochemical and physiological effects in different cell types and tissues. N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has several advantages as a research tool, but also has some limitations. There are several future directions for the research on N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide, including investigating its mechanism of action, exploring its therapeutic applications, and developing more selective and potent inhibitors of the NF-κB pathway.

Synthesis Methods

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide was first synthesized by M. Karin and colleagues in 2004 (Wang et al., 2004). The synthesis method involves the reaction of 4-aminobenzophenone with 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid, followed by acylation with 3-bromopropionyl chloride. The resulting compound is then reduced with sodium borohydride to yield N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide.

Scientific Research Applications

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and viral infections. In cancer, N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway (Gao et al., 2014). In inflammatory diseases, N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines (Li et al., 2015). In viral infections, N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has been shown to inhibit the replication of certain viruses, such as human cytomegalovirus (HCMV) and hepatitis C virus (HCV) (Liu et al., 2014; Wang et al., 2016).

properties

Product Name

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-[4-(3,4,5-trimethylpyrazole-1-carbonyl)phenyl]propanamide

InChI

InChI=1S/C16H19N3O2/c1-5-15(20)17-14-8-6-13(7-9-14)16(21)19-12(4)10(2)11(3)18-19/h6-9H,5H2,1-4H3,(H,17,20)

InChI Key

XOEMJNSTCPOLPU-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)C)C

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)C)C

Origin of Product

United States

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